molecular formula C10H11NO3 B2891676 2-(Ethoxymethanimidoyl)benzoic acid CAS No. 1019019-05-6

2-(Ethoxymethanimidoyl)benzoic acid

Cat. No.: B2891676
CAS No.: 1019019-05-6
M. Wt: 193.202
InChI Key: QYCRUVRJBJYXHL-UHFFFAOYSA-N
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Description

2-(Ethoxymethanimidoyl)benzoic acid (systematic IUPAC name: 2-(2-ethoxy-2-oxoacetamido)benzoic acid) is a benzoic acid derivative with the molecular formula C₁₁H₁₁NO₅ and a molecular weight of 237.21 g/mol . The compound features a benzoic acid core substituted with an ethoxy-oxoacetamido group, enabling dual functionality as both a hydrogen bond donor (-COOH) and acceptor (amide and ether groups). Its crystal structure, determined via single-crystal X-ray diffraction (SC-XRD) using the SHELXL refinement program , adopts a triclinic system (space group P1) with unit cell parameters:

  • $ a = 4.8774 \, \text{Å}, \, b = 9.470 \, \text{Å}, \, c = 12.719 \, \text{Å} $
  • $ \alpha = 106.784^\circ, \, \beta = 97.222^\circ, \, \gamma = 92.444^\circ $ .

In the solid state, molecules form infinite chains along the [111] direction via O–H⋯O (carboxylic acid to carbonyl) and C–H⋯O (aryl to ethoxy) hydrogen bonds .

Properties

IUPAC Name

2-(C-ethoxycarbonimidoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-14-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,11H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCRUVRJBJYXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethanimidoyl)benzoic acid typically involves the reaction of ethyl formate with 2-aminobenzoic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the ethoxymethanimidoyl group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethanimidoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Ethoxymethanimidoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethanimidoyl)benzoic acid involves its interaction with specific molecular targets. The ethoxymethanimidoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Ethyl 2-Methoxybenzoate

Ethyl 2-methoxybenzoate (C₁₀H₁₂O₃, MW = 180.20 g/mol) shares structural similarities as a substituted benzoate ester but lacks the hydrogen-bonding capability of the carboxylic acid group. Key differences include:

Property 2-(Ethoxymethanimidoyl)benzoic Acid Ethyl 2-Methoxybenzoate
Functional Groups Benzoic acid, amide, ethoxy Ester, methoxy
Hydrogen Bond Donors 1 (COOH) 0
Solubility Moderate in polar solvents Soluble in ethanol
Crystal System Triclinic (P1) Not reported

The absence of a proton-donating group in ethyl 2-methoxybenzoate limits its ability to form strong hydrogen-bonded networks, resulting in weaker intermolecular interactions compared to the title compound.

Oxamide Derivatives

Oxamide derivatives, such as those reported by Matovic et al. (2005) , often serve as ligands in coordination chemistry. Unlike this compound, which has a rigid planar geometry due to conjugation between the amide and benzoic acid groups, oxamides typically exhibit flexibility, enabling diverse metal-binding modes. For example, oxamide-metal complexes often form N,O-chelate rings , whereas the title compound’s hydrogen-bonding dominance precludes significant metal coordination in its pure form .

Hydrogen Bonding and Crystal Packing

The hydrogen-bonding motifs of this compound were analyzed using graph set theory . The O–H⋯O interaction (2.58 Å, 172°) between the carboxylic acid and carbonyl oxygen forms a C(4) chain motif, while C–H⋯O bonds (2.89 Å, 134°) extend the network into a 3D architecture . In contrast, ethyl 2-methoxybenzoate relies on weaker C–H⋯π and van der Waals interactions for stabilization .

Table 1: Hydrogen-Bonding Comparison

Compound Primary Interactions Graph Set Motif
This compound O–H⋯O, C–H⋯O C(4), D(2)
Salicylic acid O–H⋯O (dimer) $ R_2^2(8) $

Salicylic acid, a simpler benzoic acid derivative, forms cyclic dimers ($ R_2^2(8) $), highlighting how substituent variations dramatically alter supramolecular assembly .

Methodological Considerations

The structural elucidation of this compound relied on the SHELX software suite, particularly SHELXL for refinement and SHELXS for solution . This methodology is consistent with studies of related compounds, such as metal-organic frameworks (MOFs) derived from oxamides, where SHELX’s robustness in handling high-resolution data ensures accuracy .

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